- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant, Organic Letters, 2017, 19(21), 5772-5775

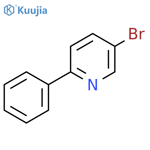

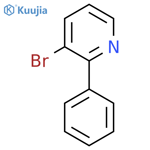

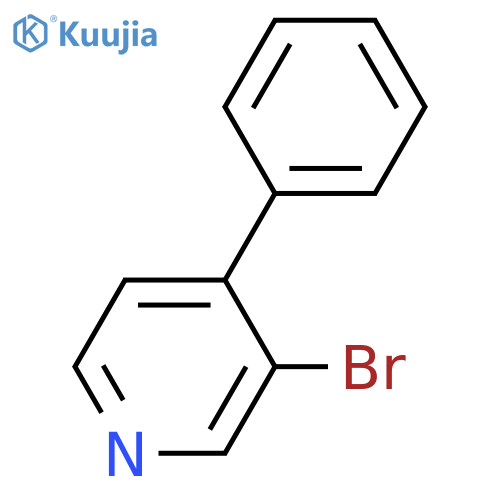

Cas no 88345-89-5 (3-Bromo-4-phenylpyridine)

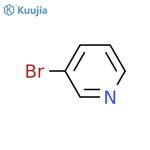

3-Bromo-4-phenylpyridine structure

商品名:3-Bromo-4-phenylpyridine

3-Bromo-4-phenylpyridine 化学的及び物理的性質

名前と識別子

-

- Pyridine,3-bromo-4-phenyl-

- 3-BROMO-4-PHENYLPYRIDINE

- 3-bromanyl-4-phenyl-pyridine

- 4-Phenyl-3-bromopyridine

- Pyridine,3-bromo-4-phenyl

- 3-Bromo-4-phenylpyridine (ACI)

- AKOS023671717

- J-511946

- SY036468

- DB-015235

- SCHEMBL1203821

- DTXSID70376582

- BL000497

- 88345-89-5

- MFCD04114247

- CS-0156411

- LVNPADQPUYHCOR-UHFFFAOYSA-N

- AS-45740

- 3-Bromo-4-phenylpyridine

-

- MDL: MFCD04114247

- インチ: 1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H

- InChIKey: LVNPADQPUYHCOR-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C2C=CC=CC=2)=CC=NC=1

計算された属性

- せいみつぶんしりょう: 232.98400

- どういたいしつりょう: 232.984

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 12.9A^2

じっけんとくせい

- 密度みつど: 1.426

- ゆうかいてん: 49-50

- ふってん: 293 ºC

- フラッシュポイント: 131 ºC

- 屈折率: 1.606

- PSA: 12.89000

- LogP: 3.51110

3-Bromo-4-phenylpyridine セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

3-Bromo-4-phenylpyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Bromo-4-phenylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-250mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 250mg |

¥548.0 | 2022-04-28 | |

| eNovation Chemicals LLC | Y1200639-10g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 95% | 10g |

$1275 | 2024-07-23 | |

| Apollo Scientific | OR9978-250mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 250mg |

£25.00 | 2025-02-21 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PE595-50mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 50mg |

205.0CNY | 2021-07-14 | |

| Alichem | A023023232-1g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 1g |

$1696.80 | 2023-08-31 | |

| TRC | B750993-10mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM120980-1g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 1g |

$202 | 2023-02-17 | |

| Alichem | A023023232-500mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 500mg |

$1019.20 | 2023-08-31 | |

| Matrix Scientific | 187928-10g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 10g |

$1296.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-100mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 100mg |

¥366.0 | 2022-04-28 |

3-Bromo-4-phenylpyridine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt

リファレンス

- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

合成方法 3

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

2.2 Reagents: Water ; rt

2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

2.4 Reagents: Water ; 70 °C

3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

2.2 Reagents: Water ; rt

2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

2.4 Reagents: Water ; 70 °C

3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

リファレンス

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

合成方法 4

はんのうじょうけん

1.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

1.4 Reagents: Water ; 70 °C

2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

1.4 Reagents: Water ; 70 °C

2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

リファレンス

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

リファレンス

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C

リファレンス

Syntheses of Benzofuranoquinolines and Analogues via Photoinduced Acceptorless Dehydrogenative Annulation of o-Phenylfuranylpyridines

,

Organic Letters,

2019,

21(22),

9183-9187

合成方法 7

はんのうじょうけん

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt

2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

3.2 Reagents: Water ; rt

3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

3.4 Reagents: Water ; 70 °C

4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

3.2 Reagents: Water ; rt

3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

3.4 Reagents: Water ; 70 °C

4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

リファレンス

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

合成方法 8

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C

1.3 Reagents: Water ; -78 °C

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

4.2 Reagents: Water ; rt

4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

4.4 Reagents: Water ; 70 °C

5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C

1.3 Reagents: Water ; -78 °C

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

4.2 Reagents: Water ; rt

4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

4.4 Reagents: Water ; 70 °C

5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

リファレンス

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

3-Bromo-4-phenylpyridine Raw materials

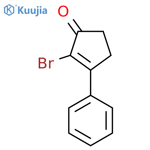

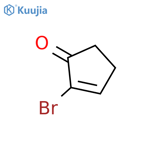

- 2-Bromocyclopent-2-enone

- Phenylboronic acid

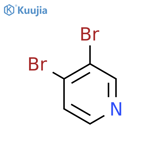

- 3,4-Dibromopyridine

- 3-Bromopyridine

- 2-Bromo-3-phenyl-2-cyclopenten-1-one

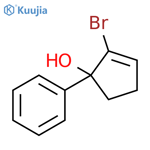

- 2-Bromo-1-phenyl-2-cyclopenten-1-ol

3-Bromo-4-phenylpyridine Preparation Products

3-Bromo-4-phenylpyridine 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

88345-89-5 (3-Bromo-4-phenylpyridine) 関連製品

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:88345-89-5)3-Bromo-4-phenylpyridine

清らかである:99%

はかる:5g

価格 ($):345.0